molecular formula C41H44N4O10S B608698 Lurbinectedin CAS No. 497871-47-3

Lurbinectedin

Katalognummer: B608698
CAS-Nummer: 497871-47-3
Molekulargewicht: 784.9 g/mol
InChI-Schlüssel: YDDMIZRDDREKEP-HWTBNCOESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lurbinectedin, sold under the brand name Zepzelca, is a synthetic tetrahydropyrroloquinolinone alkaloid analogue with potential antineoplastic activity. It is primarily used for the treatment of metastatic small cell lung cancer. This compound covalently binds to residues lying in the minor groove of DNA, which may result in delayed progression through the S phase, cell cycle arrest in the G2/M phase, and cell death .

Wissenschaftliche Forschungsanwendungen

Small Cell Lung Cancer (SCLC)

Lurbinectedin's primary application is in the treatment of SCLC, particularly for patients who have progressed after first-line chemotherapy.

  • Clinical Efficacy : A pivotal Phase II trial demonstrated an overall response rate (ORR) of 35.2% with a median duration of response (DoR) of 5.3 months when administered at a dose of 3.2 mg/m² every three weeks .
  • Combination Therapies : Ongoing studies are exploring this compound in combination with other agents, such as doxorubicin and immune checkpoint inhibitors like pembrolizumab . A notable trial reported an ORR of 62% when this compound was combined with irinotecan .

Safety Profile

The safety profile of this compound has been characterized by manageable side effects:

  • Common adverse events include hematological disorders such as leukopenia and neutropenia, as well as non-hematological issues like fatigue and nausea .

Summary of Clinical Trials

Trial NamePhasePopulationTreatment RegimenORR (%)Median DoR (months)Comments
Phase II Basket TrialIISCLC patients post-chemotherapyThis compound 3.2 mg/m² q3w35.25.3FDA approved based on positive results
Combination with DoxorubicinIIISCLC patientsThis compound + DoxorubicinN/AN/AShowed better safety profile than CAV
LAGOON TrialIIISCLC patientsThis compound alone or with Irinotecan625.7Ongoing trial to expand patient cohort
LUPER TrialI/IISCLC patients post-first-line therapyThis compound + PembrolizumabN/AN/AExploring combination efficacy

Case Study 1: Efficacy in Platinum-Sensitive Patients

In a cohort study involving platinum-sensitive SCLC patients, this compound demonstrated a significantly higher ORR compared to traditional therapies, reinforcing its role as a viable second-line treatment option .

Case Study 2: Combination Therapy Outcomes

A recent study evaluated the combination of this compound and doxorubicin, revealing that while it did not improve overall survival compared to standard treatments, it provided a superior safety profile, indicating potential for use in patients who cannot tolerate more aggressive regimens .

Wirkmechanismus

Target of Action

Lurbinectedin primarily targets the DNA within cancer cells . It specifically binds to guanine residues located in the minor groove of DNA . This interaction disrupts the normal functioning of the DNA, which is crucial for cell replication and survival .

Mode of Action

This compound is a DNA alkylating agent . It covalently binds to guanine residues in the DNA minor groove, forming adducts . These adducts bend the DNA helix towards the major groove . This alteration in the DNA structure inhibits the binding of transcription factors to their recognition sequences, thereby inhibiting oncogenic transcription . The disruption of these processes leads to double-strand DNA breaks and subsequent cell death .

Biochemical Pathways

The binding of this compound to DNA disrupts the normal transcription process, leading to the inhibition of oncogenic transcription . This results in the disruption of various biochemical pathways within the cell, leading to cell cycle arrest and apoptosis . Additionally, this compound has been shown to interact with the tumor microenvironment, reducing the number of tumor-associated macrophages and inhibiting the secretion of cytokines and chemokines .

Pharmacokinetics

This compound exhibits linear pharmacokinetics with a moderate mean clearance of 12.5 L/h and a long terminal half-life of 62.7 hours . The systemic total exposure of this compound increases when co-administered with strong CYP3A4 inhibitors, such as itraconazole . This suggests that the metabolism of this compound may be influenced by enzymes in the CYP3A4 family .

Result of Action

The primary result of this compound’s action is the induction of cell death in cancer cells . By disrupting DNA structure and inhibiting oncogenic transcription, this compound induces double-strand DNA breaks, leading to cell cycle arrest and apoptosis . This results in the reduction of tumor size and potentially slows the progression of the disease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Lurbinectedin involves a complex multi-step process starting from small, common starting materials. The synthetic route requires twenty-six individual steps to produce the drug with an overall yield of 1.6% . The process involves various reaction conditions, including the use of protecting groups, selective functional group transformations, and stereoselective reactions to ensure the correct configuration of the final product.

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but is optimized for large-scale production. This involves scaling up the reaction conditions, optimizing yields, and ensuring the purity of the final product. The process is carried out under strict regulatory guidelines to ensure the safety and efficacy of the drug.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lurbinectedin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: this compound kann Oxidationsreaktionen unterliegen, die die Bildung reaktiver Sauerstoffspezies beinhalten können.

    Reduktion: Reduktionsreaktionen können auftreten und zur Bildung reduzierter Metaboliten führen.

    Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an den elektrophilen Stellen innerhalb des Moleküls.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und andere Peroxide.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

    Substitution: Nucleophile wie Amine oder Thiole können unter milden Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Metaboliten von this compound, die mit Techniken wie Ultra-Performance-Flüssigchromatographie-Tandem-Massenspektrometrie (UPLC-MS/MS) analysiert werden können .

Vergleich Mit ähnlichen Verbindungen

Lurbinectedin ist strukturell ähnlich wie Trabectedin, einem anderen marinen Antikrebsmittel. Der Hauptunterschied zwischen den beiden Verbindungen besteht im Austausch des Tetrahydroisochinolins in Trabectedin durch ein Tetrahydro-β-Carbolin in this compound, was zu einer erhöhten Antitumoraktivität führt .

Ähnliche Verbindungen:

    Trabectedin: Wird zur Behandlung von Weichteilsarkom und Eierstockkrebs eingesetzt.

    Ecteinascidin: Die natürliche Meeresverbindung, von der sowohl this compound als auch Trabectedin abgeleitet sind.

    Topotecan: Ein weiteres DNA-bindendes Mittel, das zur Behandlung von kleinzelligem Lungenkrebs eingesetzt wird, jedoch mit einem anderen Wirkmechanismus.

This compound zeichnet sich durch seinen einzigartigen Wirkmechanismus, seine erhöhte Antitumoraktivität und seine Fähigkeit, das Tumormikromilieu zu modulieren, aus, was es zu einer wertvollen Ergänzung des Arsenals von Antikrebsmitteln macht .

Biologische Aktivität

Lurbinectedin (PM01183) is a synthetic compound derived from the marine organism Ecteinascidia turbinata, known for its potential as an anticancer agent. It functions primarily as an inhibitor of oncogenic transcription, demonstrating significant biological activity against various cancers, particularly small cell lung cancer (SCLC) and platinum-resistant ovarian cancer. This article delves into the biological mechanisms, efficacy, and clinical implications of this compound based on diverse research findings.

This compound exerts its antitumor effects through several mechanisms:

  • Transcription Inhibition : It binds to CG-rich sequences in DNA, particularly around the promoters of protein-coding genes, leading to the stalling of RNA polymerase II and subsequent transcriptional inhibition.
  • Apoptosis Induction : this compound induces apoptosis in cancer cells by generating DNA breaks and activating apoptotic pathways. Studies have shown that it activates caspase-8 in human monocytes, leading to their death, which is crucial for modulating the tumor microenvironment .
  • Impact on Tumor Microenvironment : It reduces the viability of tumor-associated macrophages and circulating monocytes, inhibiting angiogenesis and tumor growth even in resistant cancer models .

Clinical Efficacy

This compound has been evaluated in various clinical trials, showcasing promising results:

  • Small Cell Lung Cancer : In a Phase II basket trial involving patients with SCLC, this compound demonstrated an overall response rate (ORR) of 35.2% with a median duration of response (DoR) of 5.3 months. Notably, 43% of patients had durable responses lasting over six months .
  • Ovarian Cancer : In ongoing Phase III trials for platinum-resistant ovarian cancer, this compound is being assessed for its efficacy in combination with other agents, highlighting its potential as a treatment option for difficult-to-treat malignancies .

In Vitro Studies

In vitro studies have confirmed this compound's cytotoxic effects on various cancer cell lines:

  • Monocyte Studies : this compound significantly decreased monocyte viability and inhibited the production of inflammatory cytokines such as CCL2 and VEGF, indicating its role in modulating immune responses within tumors .
  • Gene Expression Analysis : A comprehensive gene expression analysis revealed strong inhibition of the Rho GTPase pathway in this compound-treated monocytes, affecting their functional activities and contributing to reduced inflammation within the tumor microenvironment .

In Vivo Studies

Animal models have provided insights into this compound's antitumor activity:

  • Tumor Growth Inhibition : In mouse models, this compound not only inhibited tumor growth but also reduced the number of circulating monocytes and macrophages in the tumor microenvironment .
  • Combination Therapies : Preliminary studies suggest enhanced efficacy when this compound is combined with other chemotherapeutic agents like irinotecan, showing improved ORR and DoR compared to monotherapy .

Real-World Outcomes

A retrospective analysis at the Mayo Clinic evaluated 90 patients receiving this compound. The study found that:

  • Overall Survival (OS) : Patients treated with this compound as a second-line agent had a median OS significantly longer than historical controls.
  • Adverse Events : Treatment-related adverse events were manageable, supporting the safety profile observed in clinical trials .

Summary Table of Clinical Trials

Trial NameCancer TypeTreatment RegimenORR (%)Median DoR (months)
NCT02454972Small Cell Lung CancerThis compound Monotherapy35.25.3
NCT05153239Platinum-resistant Ovarian CancerThis compound + Combination TherapyTBDTBD
Mayo Clinic StudyVarious Solid TumorsThis compound Second-Line TreatmentTBDTBD

Eigenschaften

IUPAC Name

[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H44N4O10S/c1-17-11-20-12-25-39(48)45-26-14-52-40(49)41(38-22(9-10-42-41)23-13-21(50-5)7-8-24(23)43-38)15-56-37(31(45)30(44(25)4)27(20)32(47)33(17)51-6)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)46/h7-8,11,13,25-26,30-31,37,39,42-43,47-48H,9-10,12,14-16H2,1-6H3/t25-,26-,30+,31+,37+,39-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDMIZRDDREKEP-HWTBNCOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H44N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198065
Record name Lurbinectedin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

784.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Lurbinectedin is a DNA alkylating agent. It covalently binds to guanine residues in the DNA minor groove, forming adducts that bend the DNA helix towards the major groove. This process triggers a cascade of events that affect the activity of transcription factors and impairs DNA repair pathways, ultimately leading to double-strand DNA breaks and eventual cell death. Additional mechanism(s) of action include inhibition of RNA-polymerase-II activity, inactivation of Ewing Sarcoma Oncoprotein (EWS-FL11) via nuclear redistribution, and the inhibition of human monocyte activity and macrophage infiltration into tumor tissue.
Record name Lurbinectedin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12674
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

497871-47-3
Record name Lurbinectedin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497871-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lurbinectedin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497871473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lurbinectedin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12674
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lurbinectedin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C41H44N4O10S
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LURBINECTEDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CN60TN6ZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of Lurbinectedin?

A1: this compound exerts its antitumor activity through a multifaceted mechanism involving:

  • DNA Binding: this compound binds to the minor groove of DNA, particularly at guanine-rich sequences. [, , ]
  • Transcription Inhibition: This binding disrupts DNA-protein interactions, interfering with the binding and progression of RNA polymerase II, ultimately leading to the inhibition of oncogenic transcription. [, , , , ]
  • DNA Damage: this compound binding also induces the formation of double-strand DNA breaks. [, , ]
  • Nucleotide Excision Repair Interference: The compound interacts with the nucleotide excision repair pathway, a crucial DNA repair mechanism, leading to the accumulation of DNA damage and ultimately promoting tumor cell death. [, ]

Q2: How does this compound affect the tumor microenvironment?

A2: Research suggests this compound impacts the tumor microenvironment by:

  • Reducing Tumor-Associated Macrophages (TAMs): this compound demonstrates a selective apoptotic effect on monocytes and macrophages, including TAMs, which play a crucial role in tumor growth and progression. [, ]
  • Inhibiting Inflammatory Mediators: It suppresses the production of inflammatory cytokines, chemokines, and angiogenic factors, further contributing to its antitumor activity. [, , ]

Q3: Does this compound's mechanism of action differ between cancer types?

A3: While the core mechanisms of action hold true across different cancer types, research suggests this compound might exploit specific vulnerabilities in certain cancers:

  • Ovarian Clear Cell Carcinoma (CCC): this compound exhibits promising activity against ovarian CCC, both as a single agent and in combination with irinotecan, particularly in cisplatin-resistant and paclitaxel-resistant subtypes. []
  • Small Cell Lung Cancer (SCLC): In SCLC, this compound demonstrates efficacy by downregulating the transcription factor ASCL1, crucial for SCLC cell survival and proliferation. [] It also shows efficacy in various molecular subtypes of SCLC, with enhanced responses observed in tumors with high POU2F3 or SLFN11 expression. []

Q4: Is there publicly available spectroscopic data for this compound?

A4: The provided research abstracts do not include specific spectroscopic data (e.g., NMR, IR, UV-Vis) for this compound.

Q5: What is the preclinical evidence supporting this compound's anticancer activity?

A5: Extensive preclinical studies have demonstrated the antitumor efficacy of this compound in various cancer models:

  • In vitro: this compound effectively inhibits cell growth and induces apoptosis in a wide range of cancer cell lines, including SCLC, ovarian cancer, pancreatic cancer, and Ewing sarcoma. [, , , , , , , , , , , , ]
  • In vivo: this compound significantly inhibits tumor growth in xenograft models of SCLC, ovarian cancer, pancreatic cancer, and Ewing sarcoma. [, , , , , , , , ]

Q6: Are there any preclinical findings suggesting potential combination therapies with this compound?

A6: Preclinical studies highlight the potential of combining this compound with other agents to enhance its antitumor effects:

  • Irinotecan: Synergistic antitumor activity has been observed when this compound is combined with irinotecan, a topoisomerase I inhibitor, in pancreatic and ovarian cancer models. [, , ]
  • ONC212 (Imipridone): Combinations of this compound with ONC212, a TRAIL pathway-inducing compound, show synergy in preclinical models of SCLC and pancreatic cancer. [, ]
  • BCL2/BCL2L1 inhibitors: this compound exhibits synergistic cytotoxicity when combined with BCL2/BCL2L1 inhibitors in various cancer cell lines, suggesting a potential strategy to enhance its antitumor activity by targeting pro-survival proteins. []
  • Gemcitabine: The combination of this compound and gemcitabine demonstrated a synergistic antitumor effect in pancreatic ductal adenocarcinoma (PDA) mouse models, partly attributed to this compound's ability to deplete TAMs and enhance gemcitabine-mediated DNA damage. []

Q7: What are the key clinical findings from trials investigating this compound in cancer treatment?

A7: Clinical trials have demonstrated the therapeutic potential of this compound, particularly in SCLC:

  • Relapsed SCLC: this compound received accelerated approval from the US FDA for the treatment of adult patients with metastatic SCLC after progression on or after platinum-based chemotherapy, based on promising response rates and duration of response observed in clinical trials like the basket trial (NCT02454972) and the ATLANTIS trial (NCT02566993). [, , , ]
  • BRCA-Mutated Breast Cancer: A multicenter phase II trial (NCT02454972) showed this compound exhibits noteworthy activity in patients with BRCA1/2-mutated metastatic breast cancer, particularly in those with BRCA2 mutations, suggesting potential for further clinical development in this patient population. []
  • Malignant Pleural Mesothelioma (MPM): Early clinical trials and a phase II trial (SAKK 17/16 - NCT03213301) suggest promising activity of this compound in MPM, regardless of histological type or prior immunotherapy. [, ]

Q8: Are there any ongoing clinical trials exploring this compound in other cancer types?

A9: Yes, this compound is currently being investigated in clinical trials for various other cancer types, including pancreatic cancer (NCT02454972) and soft tissue sarcomas (NCT05876715), to further evaluate its safety and efficacy in broader patient populations. [, ]

Q9: Have any resistance mechanisms to this compound been identified?

A9: Research suggests potential mechanisms of resistance to this compound may involve:

  • Nucleotide Excision Repair (NER) Pathway: Mutations in genes associated with the NER pathway have been identified in this compound-resistant tumors, highlighting the importance of this pathway in this compound's mechanism of action. []
  • SLFN11 Expression: Preclinical studies suggest that SCLC cell lines with low SLFN11 expression might exhibit relative resistance to this compound, indicating a potential role for SLFN11 as a biomarker for this compound sensitivity. [, ]

Q10: Are there specific biomarkers that could predict response to this compound therapy?

A10: Several potential biomarkers are being investigated to predict this compound response:

  • SLFN11: High SLFN11 expression has been linked to increased sensitivity to this compound in preclinical SCLC models and shows a correlation with overall survival in a phase II clinical trial, suggesting its potential as a predictive biomarker. [, ]
  • POU2F3: High POU2F3 expression in SCLC cell lines has been associated with better response to this compound in vitro, warranting further investigation as a potential biomarker. []
  • MYC: Preclinical data suggests MYC as a potential predictive biomarker for this compound response in SCLC. []

Q11: What analytical techniques are used for this compound characterization and quantification?

A14: High-performance liquid chromatography (HPLC) coupled with a photodiode array detector is a validated method used to assess the stability of this compound in reconstituted and diluted solutions. [] Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed and validated for quantifying this compound, determining its plasma protein binding, and measuring its metabolites in human plasma. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.